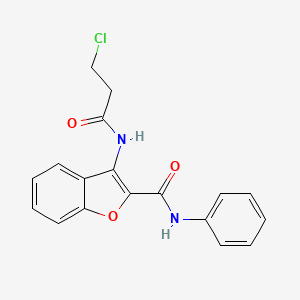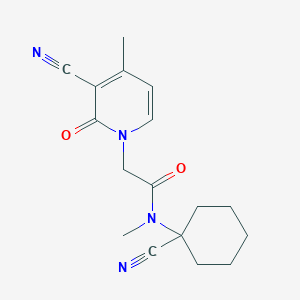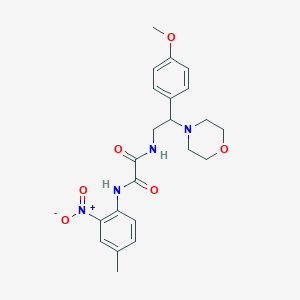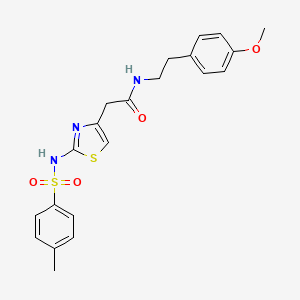![molecular formula C6H10ClF2N3 B2815048 1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride CAS No. 1432031-96-3](/img/structure/B2815048.png)
1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride” is a chemical substance with a molecular weight of 252.69 . It is also known as 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H14F2N4.ClH/c10-9(11)15-8(1-2-13-15)7-14-5-3-12-4-6-14;/h1-2,9,12H,3-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored at 2-8°C in a dark place .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Heterocycles
The compound shows potential in the synthesis of fluorinated heterocycles, particularly in producing pyrazoles, isoxazoles, pyrimidines, and quinolines. These heterocycles have various applications in medicinal chemistry due to their biological properties and stability (Sloop, Bumgardner, & Loehle, 2002).
Charge-Transfer Chemistry
This compound is significant in studying the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones. Its interaction with π-acceptors leads to the formation of stable, colored products, which is crucial for developing new materials and chemical sensors (Adam, Altalhi, Saad, Refat, & Hegab, 2021).
Potential Antipsychotic Agents
Some derivatives of this compound exhibit antipsychotic-like properties in behavioral animal tests. They offer a new avenue for antipsychotic drug development, especially since they do not interact with dopamine receptors like traditional antipsychotics (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Synthesis of 3-Amino-4-Fluoropyrazoles
The compound is essential in the synthesis of 3-amino-4-fluoropyrazoles, which are crucial as building blocks in medicinal chemistry. These fluorinated pyrazoles allow further functionalization and have various pharmacological applications (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).
X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives
Pyrazole derivatives synthesized from this compound have been characterized and analyzed using X-ray crystallography. These derivatives display a range of bioactivities, including antitumor, antifungal, and antibacterial properties (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Catalytic Hydroxylation of Alkanes
The compound is useful in catalytic hydroxylation of alkanes, a process important in the field of organic synthesis and pharmaceuticals. This application is part of research into functional models for methane monooxygenases (Sankaralingam & Palaniandavar, 2014).
Corrosion Inhibition
Some amino acid compounds derived from this chemical have shown potential as corrosion inhibitors. This is especially relevant in the protection of materials like steel in acidic environments (Yadav, Sarkar, & Purkait, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-9-4-5-2-3-11(10-5)6(7)8;/h2-3,6,9H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWHHNLCTXFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)
![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)
![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)



![4-Fluoro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2814978.png)

![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)

